![molecular formula C10H6N4O6 B1581125 Bis[(5-nitrofuran-2-yl)methylidene]hydrazine CAS No. 736-53-8](/img/structure/B1581125.png)
Bis[(5-nitrofuran-2-yl)methylidene]hydrazine
Übersicht
Beschreibung
Bis[(5-nitrofuran-2-yl)methylidene]hydrazine, also known as Nitrofurazone Related Compound A, is a chemical compound with the molecular formula C10H6N4O6 . It is a versatile compound with potential in scientific research, including applications in drug synthesis, catalysis, and material science.
Molecular Structure Analysis
The molecular structure of Bis[(5-nitrofuran-2-yl)methylidene]hydrazine is represented by the formula C10H6N4O6 . Further details about its structure are not available in the search results.Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Bis[(5-nitrofuran-2-yl)methylidene]hydrazine and its derivatives have been explored for their antibacterial properties. Studies have shown that certain synthesized compounds with this structure demonstrate significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized through acylhydrazones obtained from treatment with furfural, nitrofurfuraldehydediacetate, and substituted arylfurfurals have exhibited potent antibacterial efficacy at low concentrations (Holla, Gonsalves, & Shenoy, 2000).
Synthesis of Complexes for Biofilm Inhibition
The compound's derivatives have been used to synthesize complexes that show strong antibacterial activities and inhibit bacterial biofilm formation. These complexes, involving various substitutions and linkages, have demonstrated exceptional effectiveness against strains like E. coli, S. aureus, and S. mutans. Some of these compounds have shown even more effective biofilm inhibition activities than common antibiotics like Ciprofloxacin (Mekky & Sanad, 2020).
Potential in Cancer Chemotherapy
Research has also delved into the potential use of derivatives of Bis[(5-nitrofuran-2-yl)methylidene]hydrazine in cancer chemotherapy. Some studies have synthesized and evaluated derivatives for their antineoplastic and trypanocidal activities, finding certain compounds to be highly effective antitrypanosomal agents (Shyam et al., 1990).
Development of Fluorescent Probes
Derivatives of this compound have been used in the synthesis of fluorescent probes. These probes, with their unique structural motifs and emission properties, have been explored for applications in bioanalysis and sensing, such as the detection of Cu2+ ions in biological systems (Li et al., 2016).
Synthesis of Energetic Materials
Furthermore, derivatives have been investigated for their use in synthesizing energetic materials. Studies have assessed novel nitrogen-rich derivatives for their potential as high-performance and safe energetic compounds. These derivatives display promising properties, such as high detonation velocity and pressure, coupled with low sensitivity, making them suitable for industrial applications (Keshavarz et al., 2015).
Eigenschaften
IUPAC Name |
1-(5-nitrofuran-2-yl)-N-[(5-nitrofuran-2-yl)methylideneamino]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O6/c15-13(16)9-3-1-7(19-9)5-11-12-6-8-2-4-10(20-8)14(17)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIELVKLOFLWIGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NN=CC2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[(5-nitrofuran-2-yl)methylidene]hydrazine | |
CAS RN |
736-53-8 | |
| Record name | 5-Nitro-2-furancarboxaldehyde 2-[(5-nitro-2-furanyl)methylene]hydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=736-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-nitro-2-furaldehyde (5-nitrofurfurylene)hydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



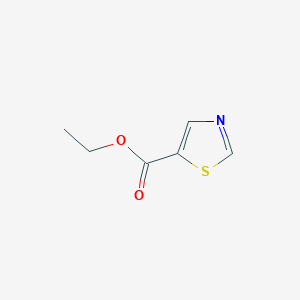
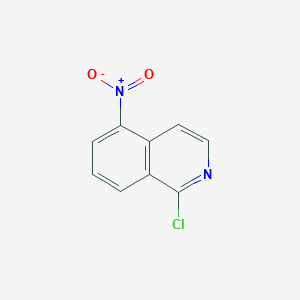
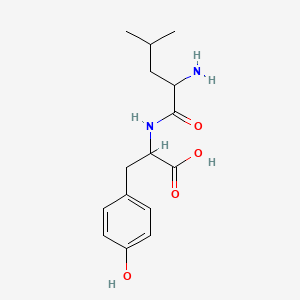
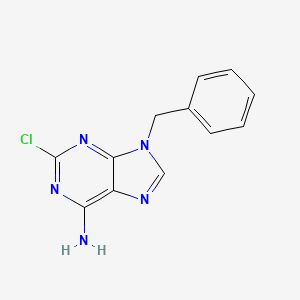
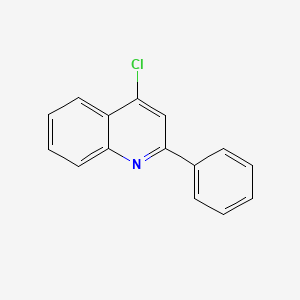
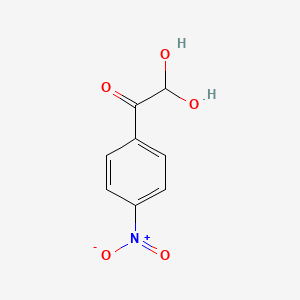
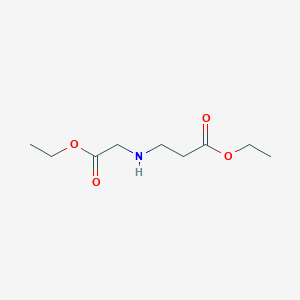
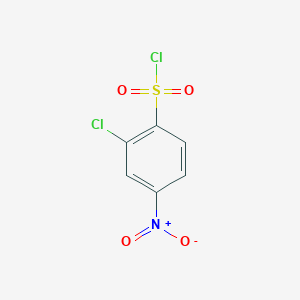
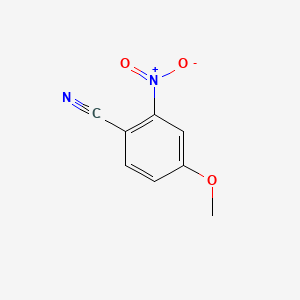
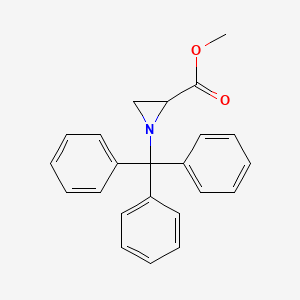
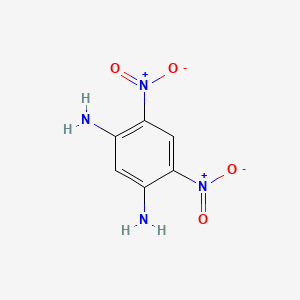
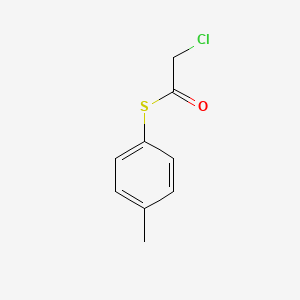
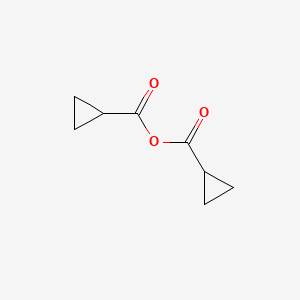
![Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1581064.png)